molecular formula C10H9NO3 B1317279 5-Methyl-6-nitroindan-1-one CAS No. 66773-15-7

5-Methyl-6-nitroindan-1-one

Cat. No. B1317279
CAS RN: 66773-15-7
M. Wt: 191.18 g/mol
InChI Key: MAMIURCBQACPFW-UHFFFAOYSA-N
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Description

“5-Methyl-6-nitroindan-1-one” is a chemical compound with the IUPAC name 5-methyl-6-nitro-1H-indazole . It has a molecular weight of 177.16 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of “5-Methyl-6-nitroindan-1-one” can be achieved through an aldol-type reaction between 5-nitroindan-1-ones and the lithium salt of N,N-disubstituted acetamides, followed immediately by dehydration with acid . This classical condensation process allows for an efficient entry to a variety of indene-based molecular modules .


Molecular Structure Analysis

The molecular structure of “5-Methyl-6-nitroindan-1-one” can be analyzed using various techniques such as mass spectrometry and molecular modeling . These techniques can provide detailed information about the compound’s molecular weight, bond lengths and angles, and electronic structure.


Chemical Reactions Analysis

The chemical reactions involving “5-Methyl-6-nitroindan-1-one” can be analyzed using various techniques such as titration analysis and chemical reactor analysis . These techniques can provide insights into the stoichiometry, kinetics, and mechanism of the reactions.


Physical And Chemical Properties Analysis

“5-Methyl-6-nitroindan-1-one” is a solid at room temperature . It has a molecular weight of 177.16 . Further analysis of its physical and chemical properties can be conducted using various techniques such as spectroscopy and chromatography .

Future Directions

The future directions for the research on “5-Methyl-6-nitroindan-1-one” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization could be explored .

properties

IUPAC Name

5-methyl-6-nitro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-4-7-2-3-10(12)8(7)5-9(6)11(13)14/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMIURCBQACPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582455
Record name 5-Methyl-6-nitro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-6-nitroindan-1-one

CAS RN

66773-15-7
Record name 5-Methyl-6-nitro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This step was performed according to the method described in Journal of Medicinal Chemistry, 2006, 49, 7502-7512. 5-Methylindan-1-one (3.27 g, 22.4 mmol) was dissolved in concentrated sulfuric acid (27 ml), a solution of potassium nitrate (2.28 g, 22.6 mmol) in concentrated sulfuric acid (5 ml) was added dropwise over 10 min under ice-cooling with stirring, and the mixture was stirred at the same temperature for 2 hr. The reaction mixture was added to ice water, and extracted with an ethyl acetate-hexane=1:1 mixed solvent. The organic layer was washed with saturated aqueous sodium hydrogen carbonate and saturated brine, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the solution was concentrated under reduced pressure. The obtained oil was purified by silica gel column chromatography (ethyl acetate-hexane) to give the title compound (2.37 g, yield 55%) as a colorless solid.
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
55%

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